5-Chloro-2,4-difluorobenzonitrile physical and chemical properties
5-Chloro-2,4-difluorobenzonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2,4-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format for scientific professionals.
Introduction
5-Chloro-2,4-difluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a nitrile group and three halogen substituents (one chlorine and two fluorine atoms), allows for a variety of chemical transformations. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making this compound particularly valuable in the development of novel therapeutic agents and agrochemicals.[1]
Core Physical and Chemical Properties
The physical and chemical properties of 5-Chloro-2,4-difluorobenzonitrile are summarized in the tables below. It is important to note that some variation exists in the reported values across different suppliers and databases.
General Information
| Property | Value |
| CAS Number | 146780-26-9 |
| Molecular Formula | C₇H₂ClF₂N |
| Molecular Weight | 173.55 g/mol |
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow crystalline solid | |
| Melting Point | 48-50 °C or 58-61 °C | |
| Boiling Point | 205.1 ± 35.0 °C (Predicted) or 212 °C | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) or 1.5 g/cm³ | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| Vapor Pressure | 0.255 mmHg at 25°C | |
| Flash Point | 77.8 ± 25.9 °C | |
| Refractive Index | 1.513 |
Computed Chemical Properties
| Property | Value |
| XLogP3 | 2.5 |
| PSA | 23.8 Ų |
Synthesis and Reactivity
5-Chloro-2,4-difluorobenzonitrile is primarily synthesized through two main routes: direct chlorination of a difluorinated precursor or a halogen exchange (Halex) reaction.
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Direct Chlorination: This method involves the electrophilic aromatic substitution of 2,4-difluorobenzonitrile with a chlorinating agent. The reaction is typically carried out under specific temperature and pressure conditions to achieve a good yield.
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Halogen Exchange (Halex) Reaction: This is a common method for introducing fluorine atoms into an aromatic ring. In the context of synthesizing 5-Chloro-2,4-difluorobenzonitrile, a precursor such as a dichlorofluorobenzonitrile could undergo a selective chlorine-to-fluorine exchange using an alkali metal fluoride like potassium fluoride (KF). These reactions are often performed in a polar aperiodic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, at elevated temperatures (typically 150-250 °C).
The following diagram illustrates a generalized workflow for the synthesis of 5-Chloro-2,4-difluorobenzonitrile via a Halogen Exchange (Halex) process.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Chloro-2,4-difluorobenzonitrile was not available in the searched literature, a representative procedure for a halogen exchange reaction is provided below. This protocol is based on general methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.
Representative Protocol for Halogen Exchange Synthesis:
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Materials and Setup:
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A suitable dichlorofluorobenzonitrile precursor.
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Anhydrous potassium fluoride (spray-dried is often preferred).
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A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).
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A round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
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Procedure:
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To the reaction flask, add the dichlorofluorobenzonitrile precursor and the polar aprotic solvent.
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Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-220°C).
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Under a nitrogen atmosphere, add the anhydrous potassium fluoride portion-wise to the heated mixture.
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Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or HPLC).
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by carefully adding water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by distillation or recrystallization to obtain 5-Chloro-2,4-difluorobenzonitrile.
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Spectral Data
¹H NMR Spectroscopy (Illustrative Example: 2,4-Difluorobenzonitrile)
In the ¹H NMR spectrum of 2,4-difluorobenzonitrile, the aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts would be in the aromatic region (typically δ 7.0-8.0 ppm).
¹³C NMR Spectroscopy (Illustrative Example: 2,4-Difluorobenzonitrile)
The ¹³C NMR spectrum of 2,4-difluorobenzonitrile would show distinct signals for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine would appear as doublets due to carbon-fluorine coupling. The nitrile carbon would appear in the characteristic region for nitriles (around δ 115-120 ppm). The aromatic carbons would resonate in the range of δ 100-140 ppm, with their specific shifts influenced by the fluorine substituents.
FT-IR Spectroscopy (Illustrative Example: 2,4-Difluorobenzonitrile)
The FT-IR spectrum of 2,4-difluorobenzonitrile would display characteristic absorption bands corresponding to its functional groups. Key peaks would include:
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C≡N stretch: A sharp, strong absorption around 2230 cm⁻¹.
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C-F stretch: Strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
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Aromatic C=C stretch: Multiple bands of varying intensity in the 1600-1450 cm⁻¹ region.
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Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
Mass Spectrometry (Illustrative Example: 2,4-Difluorobenzonitrile)
In the mass spectrum of 2,4-difluorobenzonitrile, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitrile group (CN) and potentially fluorine atoms. For 5-Chloro-2,4-difluorobenzonitrile, the mass spectrum would be more complex due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), resulting in a characteristic M and M+2 isotopic pattern for chlorine-containing fragments.
Safety and Handling
5-Chloro-2,4-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Key Safety Precautions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
The following diagram outlines the logical flow of safety and handling procedures.
